molecular formula C6H5NO B12356469 3-Methylidenepyridin-2-one

3-Methylidenepyridin-2-one

Cat. No.: B12356469
M. Wt: 107.11 g/mol
InChI Key: VUNDMIXZNMUWQN-UHFFFAOYSA-N
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Description

3-Methyl-2-pyridone (IUPAC: 3-methyl-1H-pyridin-2-one, CAS: 1003-56-1) is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 3 and a ketone group at position 2. Its molecular formula is C₆H₇NO, with a molecular weight of 109.13 g/mol. The compound exists as a white-to-yellow crystalline powder with ≥98% purity and is soluble in polar solvents like methanol and chloroform . It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C6H5NO

Molecular Weight

107.11 g/mol

IUPAC Name

3-methylidenepyridin-2-one

InChI

InChI=1S/C6H5NO/c1-5-3-2-4-7-6(5)8/h2-4H,1H2

InChI Key

VUNDMIXZNMUWQN-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC=NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenepyridin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-pyridone with formaldehyde and a base can yield this compound. The reaction typically requires controlled temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. Large-scale synthesis may utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Methylidenepyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methylene group at the 3-position can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Pyridine derivatives with additional functional groups.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-Methylidenepyridin-2-one is used as a building block in organic synthesis

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological targets, making them valuable in drug discovery.

Medicine: The compound and its derivatives have shown promise in medicinal chemistry. They are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Methylidenepyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 3-methyl-2-pyridone with structurally related pyridinone and pyrrolidinone derivatives, highlighting substituents, properties, and applications.

Table 1: Comparative Overview of Pyridinone Derivatives
Compound Name Substituents/Structure Molecular Weight (g/mol) Key Properties/Applications References
3-Methyl-2-pyridone 3-methyl, 2-one (SMILES: CC1=CC=CNC1=O) 109.13 Crystalline solid; building block in synthesis
1-Methyl-3-methoxypyridin-2-one 1-methyl, 3-methoxy, 2-one 137.14 (calc.) HDAC inhibition; synthesized via methylation of 3-methoxypyridin-2-one
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one 3-(3-Cl-Ph), 5-(PhNH) (Compound 74) 296.45 (calc.) Solid; potential therapeutic for mechanical allodynia
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one Hydroxy, methyl, pyridinyl (3-hydroxycotinine) 222.24 Metabolite; biochemical studies
3-Hydroxypyridin-2-thione 3-hydroxy, 2-thione 127.16 (calc.) Zinc-binding; selective HDAC inhibition

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